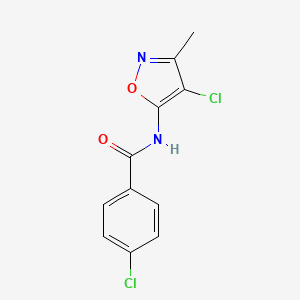

4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide

Description

4-Chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide is a benzamide derivative characterized by a 4-chlorobenzoyl core linked to a substituted 1,2-oxazole ring. The oxazole moiety is substituted with a methyl group at position 3 and a chlorine atom at position 4.

Properties

IUPAC Name |

4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-6-9(13)11(17-15-6)14-10(16)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDICKGGUWTVDRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1Cl)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001323805 | |

| Record name | 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819532 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478262-43-0 | |

| Record name | 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001323805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide typically involves multiple steps. One common method includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of Isoxazole Ring: The isoxazole ring can be formed through a cycloaddition reaction involving a nitrile oxide and an alkyne or alkene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Cycloaddition Reactions: The isoxazole ring can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce corresponding oxides or amines.

Scientific Research Applications

4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Structural and Functional Analysis

A. Heterocyclic Systems

- Oxazole vs. Pyrazole/Thiourea : The 1,2-oxazole ring in the target compound contrasts with pyrazole (in tebufenpyrad) or thiourea (in L1–L3 ligands). Oxazole’s electron-deficient nature may reduce metal-binding capacity compared to sulfur-containing thiourea ligands, limiting catalytic utility but enhancing stability .

- Oxazole vs.

B. Halogenation Effects

D. Pharmaceutical Relevance

- Indapamide and repaglinide () highlight benzamides’ therapeutic versatility. The target compound lacks sulfonamide or carboxylic acid groups critical for diuretic or antidiabetic activity, suggesting divergent pharmacological targets .

Physicochemical Properties

- Molecular Weight : The inferred molecular weight (~300–310 g/mol) aligns with Lipinski’s rule for drug-likeness, comparable to zarilamid (238.7 g/mol) and tebufenpyrad (333.8 g/mol).

- Polarity : The oxazole ring’s polarity may enhance solubility relative to tebufenpyrad’s pyrazole but reduce it compared to sulfonamide-containing indapamide .

Biological Activity

4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

The molecular formula of 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide is , with a molecular weight of 263.1 g/mol. The structure includes a benzamide core substituted with two chloro groups and an oxazole ring.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈Cl₂N₂O₂ |

| Molecular Weight | 263.1 g/mol |

| CAS Number | 61669-26-9 |

| IUPAC Name | 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide |

| SMILES | ClC(=O)N(c1ccc(Cl)cc1)c2noc(c2C)C |

Anticancer Properties

Recent studies have indicated that compounds similar to 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide exhibit significant anticancer activity. For instance, derivatives of benzamides containing oxazole rings have shown moderate to high potency as RET kinase inhibitors, which are relevant in cancer therapy .

In particular, compounds related to this structure have been evaluated for their effects on various cancer cell lines:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 4-chloro-benzamide | MCF-7 (breast cancer) | 0.65 | Induces apoptosis |

| I-8 | RET-driven cancers | 0.25 | RET kinase inhibition |

| 5a | CEM-13 (leukemia) | <0.1 | Cytotoxic activity |

The biological activity of this compound can be attributed to its ability to inhibit specific kinases involved in cancer proliferation. The presence of the oxazole ring enhances its interaction with target proteins, leading to apoptosis in cancer cells. Flow cytometry assays have confirmed that these compounds induce apoptosis in a dose-dependent manner .

Case Studies

Case Study 1: RET Kinase Inhibition

A series of synthesized derivatives including 4-chloro-N-(4-chloro-3-methyl-1,2-oxazol-5-yl)benzamide were tested against RET kinase activity. The results showed that these compounds significantly inhibited RET kinase at concentrations as low as 0.25 µM, demonstrating their potential as therapeutic agents in treating RET-driven cancers .

Case Study 2: Cytotoxicity Against Leukemia Cells

Another study evaluated the cytotoxic effects of related benzamide derivatives on human leukemia cell lines (CEM-13). The results indicated that some derivatives exhibited IC₅₀ values below 0.1 µM, suggesting they are more potent than traditional chemotherapeutic agents like doxorubicin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.